Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride
Description
Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 6-position and a methyl ester at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry, defined by the (2S,6R) configuration, is critical for biological activity and interaction with molecular targets.
Properties
IUPAC Name |
methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNQCEAUAOJLDL-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(O1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](O1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Oxane Family
a. Canagliflozin (SGLT2 Inhibitor)
- Structure : (2S,3R,4R,5S,6R)-2-[3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key Differences: Contains a hydroxymethyl group instead of an aminomethyl group. Multiple hydroxyl groups on the oxane ring enhance water solubility but reduce lipophilicity. Larger molecular weight (444.5 g/mol vs. ~217.67 g/mol estimated for the target compound).
- Application : Used as a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes management.
b. Dapagliflozin (SGLT2 Inhibitor)
- Structure : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key Differences :
- Similar oxane backbone but substituted with a chlorophenyl and ethoxybenzyl group.
- Molecular weight: 408.88 g/mol (C₂₁H₂₅ClO₆).
- Application: Another SGLT2 inhibitor, emphasizing the role of stereochemistry in target binding.
Comparison Table: Oxane Derivatives
Stereoisomeric Variants
(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic Acid Hydrochloride
Bicyclic and Heterocyclic Compounds
Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride
- Structure : Features a bicyclo[3.2.1]octane core with a carbamoyloxy group .
- Key Differences :
- Larger molecular weight (403.3 g/mol vs. ~217.67 g/mol).
- Contains a chloro-methylphenyl group, increasing lipophilicity.
- Application : Likely a local anesthetic or anticholinergic agent due to structural resemblance to tropane alkaloids.
Penam Derivatives (Beta-Lactam Antibiotics)
Example : (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Beta-lactam ring fused with a thiazolidine ring.
- Key Differences: Sulfur-containing bicyclic system vs. oxygen-based oxane. Amino and carboxylic acid groups enable bacterial transpeptidase inhibition.
- Application : Core structure of penicillins, highlighting the role of functional groups in antibiotic activity.
Research Findings and Implications
Stereochemistry and Bioactivity : The (2S,6R) configuration of the target compound may confer selectivity for specific receptors, akin to how SGLT2 inhibitors require precise stereochemistry for efficacy .
Solubility and Stability : The hydrochloride salt improves aqueous solubility compared to neutral analogs, similar to metformin hydrochloride’s formulation advantages .
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